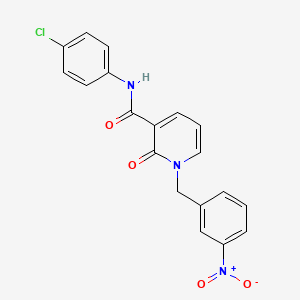
N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly known as NitroPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NitroPD belongs to the family of dihydropyridine derivatives and has been synthesized using a variety of methods.
Applications De Recherche Scientifique
NitroPD has been found to have potential applications in various fields of research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, NitroPD has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular research, NitroPD has been shown to have vasodilatory effects and reduce blood pressure. In neuroscience research, NitroPD has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of NitroPD is not fully understood. However, it has been suggested that NitroPD exerts its effects by modulating the activity of various enzymes and receptors in the body. NitroPD has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. NitroPD has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy metabolism.
Biochemical and Physiological Effects:
NitroPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that NitroPD inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. NitroPD has also been shown to activate the AMPK pathway, which plays a key role in cellular energy metabolism. In vivo studies have shown that NitroPD has vasodilatory effects and reduces blood pressure. NitroPD has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
NitroPD has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. NitroPD is also relatively easy to synthesize using the Hantzsch reaction. However, there are also limitations to using NitroPD in lab experiments. NitroPD is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of NitroPD on different cell types and tissues are not well characterized.
Orientations Futures
There are several future directions for research on NitroPD. One direction is to further investigate the mechanism of action of NitroPD and its effects on different cell types and tissues. Another direction is to explore the potential applications of NitroPD in drug development, particularly in the fields of cancer research, cardiovascular research, and neuroscience research. Additionally, future research could focus on optimizing the synthesis method of NitroPD and developing analogs with improved properties.
Méthodes De Synthèse
NitroPD has been synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a primary amine, and a carbonyl compound in the presence of a catalyst. Among these methods, the Hantzsch reaction has been widely used for the synthesis of NitroPD.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRHURCNLJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

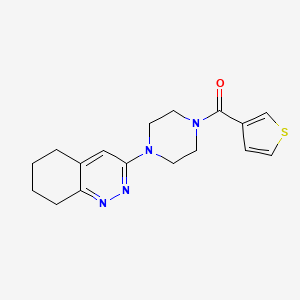


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
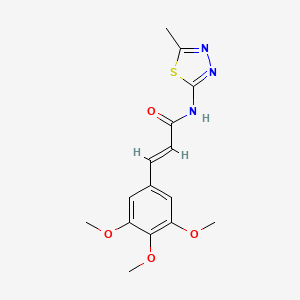
![2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2884167.png)

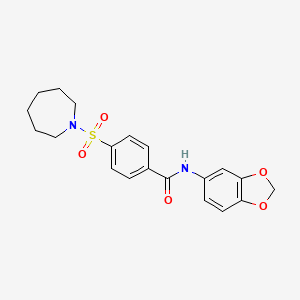

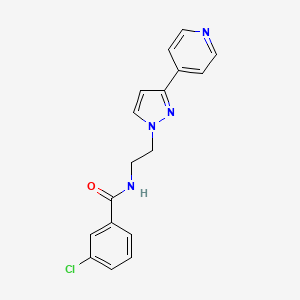
![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)


